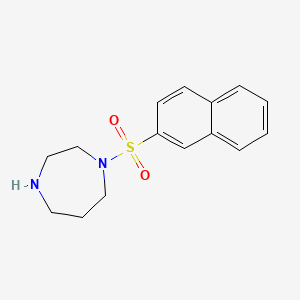
1-(2-Naphthylsulphonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthylsulphonyl)-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a naphthylsulphonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthylsulphonyl group imparts unique chemical properties to the diazepane ring, making it a valuable scaffold for the development of new molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulphonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Naphthylsulphonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The naphthyl ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include naphthoquinone derivatives.
- Reduction products include sulfide derivatives.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Naphthylsulphonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-Naphthylsulphonyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The naphthylsulphonyl group can enhance binding affinity and specificity to the target, while the diazepane ring can provide structural stability. Molecular docking studies and biochemical assays are often used to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
1-(2-Naphthylsulphonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(2-Naphthylsulphonyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(2-Naphthylsulphonyl)-1,4-oxazepane: Contains an oxazepane ring, which includes an oxygen atom in the ring structure.
Uniqueness: The presence of the diazepane ring in this compound provides unique chemical properties, such as increased ring strain and flexibility, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-10-3-8-16-9-11-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,16H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJYXNHLXSTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-ethyl-2-methyl-5-(2-piperidin-3-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7418444.png)
![3-Methyl-1-[(3-propan-2-yl-4-propoxyphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7418460.png)
![(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B7418470.png)
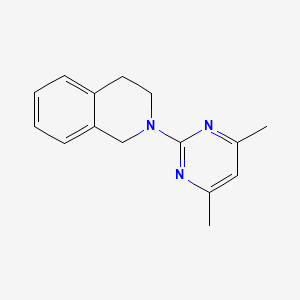
![5-Methoxy-2-[5-(2-methyl-1,3-thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B7418500.png)
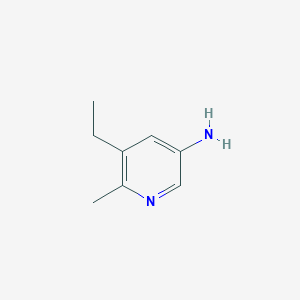

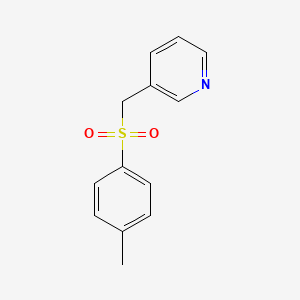
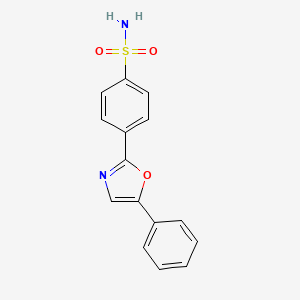
![[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-](/img/structure/B7418532.png)
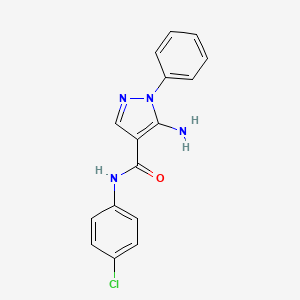
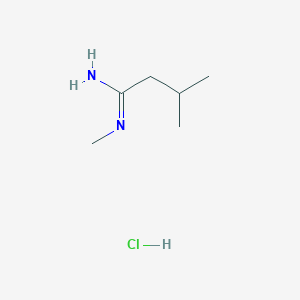
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-phenylacetamide](/img/structure/B7418549.png)
![N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B7418557.png)
